molecular formula C25H25F3N4O B11500403 N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide

N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide

Cat. No.: B11500403
M. Wt: 454.5 g/mol
InChI Key: GGVBTUQPKHUKBU-UHFFFAOYSA-N
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Description

N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of aminopyrazoles with 1,3-diketones or enaminones under acidic or basic conditions . The reaction conditions often require the use of solvents such as dimethylformamide or ethanol, and catalysts like hydrochloric acid or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the substituents .

Scientific Research Applications

N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide is unique due to its adamantane moiety, which enhances its stability and lipophilicity, making it a promising candidate for drug development .

Properties

Molecular Formula

C25H25F3N4O

Molecular Weight

454.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C25H25F3N4O/c26-25(27,28)21-9-19(18-4-2-1-3-5-18)30-22-10-20(31-32(21)22)23(33)29-14-24-11-15-6-16(12-24)8-17(7-15)13-24/h1-5,9-10,15-17H,6-8,11-14H2,(H,29,33)

InChI Key

GGVBTUQPKHUKBU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=NN5C(=CC(=NC5=C4)C6=CC=CC=C6)C(F)(F)F

Origin of Product

United States

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